3-Hydroxycyclopentanone
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Overview
Description
3-Hydroxycyclopentanone is an organic compound with the molecular formula C5H8O2. It is a cyclic ketone with a hydroxyl group attached to the third carbon of the cyclopentanone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxycyclopentanone can be synthesized through several methods. One common approach involves the enantioselective preparation of ® and (S)-3-hydroxycyclopentanone by kinetic resolution . Another method includes the selective conversion of furfural to cyclopentanone or cyclopentanol using different preparation methods of copper-cobalt catalysts . The reaction conditions for these methods typically involve specific catalysts, solvents, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. The use of copper-cobalt catalysts prepared by co-precipitation or oxalate sol-gel methods has been reported to be effective in converting furfural to cyclopentanone . These methods are optimized for efficiency and cost-effectiveness, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclopentanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding diketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to cyclopentanol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Hydroxycyclopentanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3-hydroxycyclopentanone involves its reactivity as a cyclic ketone with a hydroxyl group. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the carbonyl group can undergo various addition and substitution reactions. These interactions make it a versatile intermediate in organic synthesis, allowing it to form a wide range of products through different reaction pathways .
Comparison with Similar Compounds
Cyclopentanone: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.
Cyclohexanone: A six-membered ring ketone with different steric and electronic properties.
3-Hydroxycyclohexanone: Similar structure but with a six-membered ring, leading to different reactivity and stability.
Uniqueness: 3-Hydroxycyclopentanone is unique due to its five-membered ring structure combined with a hydroxyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
3-hydroxycyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNLSGTYCQLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 3-hydroxycyclopentanone in organic synthesis?
A1: this compound serves as a crucial building block for synthesizing diverse natural products and pharmaceuticals. Its structure, featuring both a hydroxyl and a ketone group, makes it highly versatile for further chemical transformations. For instance, it acts as a key intermediate in synthesizing prostaglandins, a group of lipid compounds with hormone-like effects .
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